molecular formula C7H6BNO2S B1322337 1,3-Benzothiazol-2-ylboronic acid CAS No. 499769-96-9

1,3-Benzothiazol-2-ylboronic acid

Cat. No. B1322337
M. Wt: 179.01 g/mol
InChI Key: KQPADKUSNKOJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzothiazol-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S and a molecular weight of 179 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylboronic acid consists of a benzothiazole ring attached to a boronic acid group .


Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-ylboronic acid has a predicted boiling point of 388.0±25.0 °C, a predicted density of 1.44±0.1 g/cm3, and a predicted pKa of 5.79±0.30 .

Scientific Research Applications

Synthesis and Structural Characterization

1,3-Benzothiazol-2-ylboronic acid and its derivatives have been explored extensively in the field of medicinal chemistry due to their structural diversity and pharmacological properties. For instance, the synthesis and structural characterization of substituted 6-fluorobenzothiazole amides, developed through condensation reactions, have been noted for their antimicrobial and antifungal activities. These compounds, exhibiting comparable or slightly better activity than some medicinal standards, highlight the structural adaptability and efficacy of benzothiazole derivatives (Pejchal et al., 2015).

Antiproliferative and Antitumor Applications

The benzothiazole nucleus is a core structure in compounds displaying significant antitumor and antiproliferative activities. N-1,3-benzothiazol-2-ylbenzamide derivatives, for instance, have been studied for their prominent inhibitory effect on cell growth, specifically against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with certain compounds like 1k showing a profound proapoptotic effect (Corbo et al., 2016).

Sensing and Imaging Applications

The benzothiazole structure has been utilized in the development of sensitive fluorescent probes and imaging agents. For example, benzothiazole-based compounds have been synthesized for physiological pH sensing, exhibiting multifluorescence emissions and reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018). Additionally, gadolinium(III)-4-benzothiazol-2-yl-phenylamine has been designed as a brain-specific MR contrast agent, enhancing the mapping of the structural and functional organization of the brain (Saini et al., 2013).

Antimicrobial Activity

Several benzothiazole derivatives have shown promising antimicrobial properties. Synthesized 1,3-benzothiazole-2-yl-hydrazone derivatives, for instance, displayed varying degrees of antibacterial and antifungal activities against different bacterial and fungal strains, indicating their potential as antimicrobial agents (Asati et al., 2015).

Safety And Hazards

1,3-Benzothiazol-2-ylboronic acid is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

1,3-benzothiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPADKUSNKOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2S1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625166
Record name 1,3-Benzothiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-ylboronic acid

CAS RN

499769-96-9
Record name 1,3-Benzothiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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